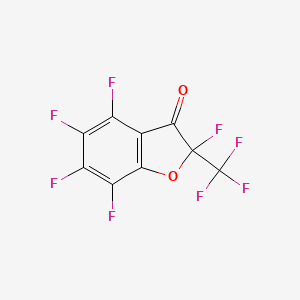
2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one is a fluorinated organic compound with the molecular formula C9F8O2
Vorbereitungsmethoden
The synthesis of 2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one typically involves the introduction of fluorine atoms into the benzofuranone structure. One common method involves the reaction of a suitable benzofuranone precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product .
Analyse Chemischer Reaktionen
2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Its unique chemical properties make it a useful tool for studying biological processes involving fluorinated compounds.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications .
Vergleich Mit ähnlichen Verbindungen
2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one can be compared with other fluorinated benzofuranone derivatives, such as:
2,4,5,6,7-Pentafluoro-1-benzofuran-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,4,5,6,7-Pentafluoro-2-methyl-1-benzofuran-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
649727-96-8 |
|---|---|
Molekularformel |
C9F8O2 |
Molekulargewicht |
292.08 g/mol |
IUPAC-Name |
2,4,5,6,7-pentafluoro-2-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9F8O2/c10-2-1-6(5(13)4(12)3(2)11)19-8(14,7(1)18)9(15,16)17 |
InChI-Schlüssel |
ZUBWPTKFKDYWSL-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)OC(C2=O)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


boranyl](/img/structure/B12608590.png)
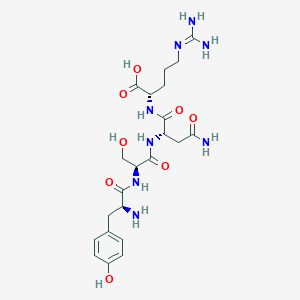
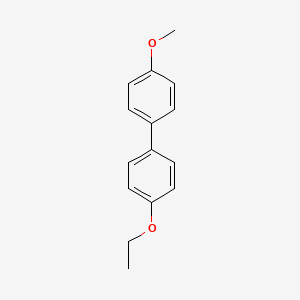
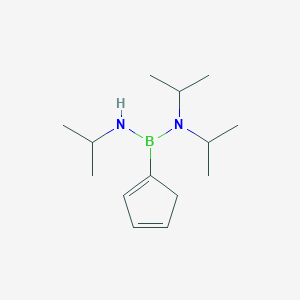
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

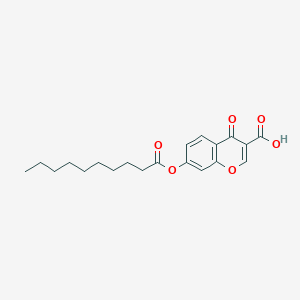
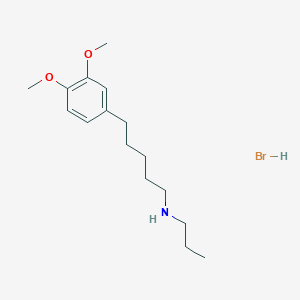
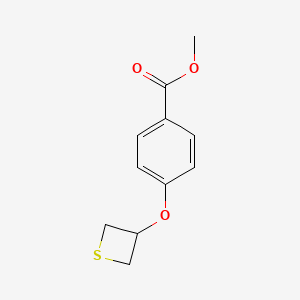
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
